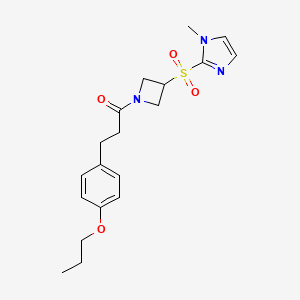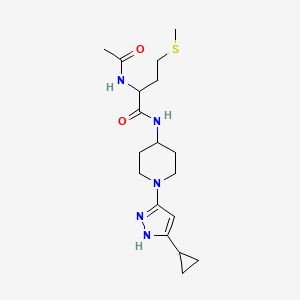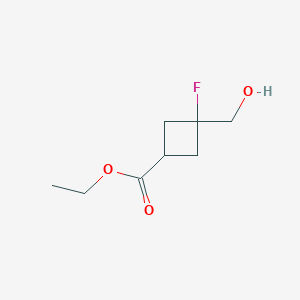![molecular formula C27H33N5O5 B3009477 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate CAS No. 1351648-05-9](/img/structure/B3009477.png)
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of imidazole rings, piperazine substitutions, and the introduction of various functional groups. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a phenylpiperazin-1-yl)ethanone precursor, which suggests that similar electrochemical methods could be applied to the synthesis of the compound . Additionally, the synthesis of benzo[d]imidazole derivatives is reported, which could be relevant to the synthesis of the benzo[d]imidazole moiety in the target compound .
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using spectroscopic techniques like NMR, IR, and mass spectrometry. For example, novel ethanone derivatives have been characterized by these methods, providing insights into the structural features of the compounds . X-ray diffraction studies have also been used to determine the conformation of arylidene-imidazolone derivatives, which could be informative for understanding the three-dimensional structure of the target compound .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve its functional groups. The presence of a benzo[d]imidazole moiety suggests potential for nucleophilic substitution reactions or participation in the formation of heterocyclic compounds . The piperazine and piperidinyl groups could be involved in reactions with electrophiles or acids, as seen in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would include its solubility, melting point, and stability. These properties are crucial for the compound's potential use as a pharmaceutical agent. For example, the thermal stability of a related compound was analyzed using TGA and DSC techniques, which could be applicable to the target compound as well . The solubility would be influenced by the presence of the oxalate group, which could enhance the compound's water solubility.
Case Studies
While specific case studies on the compound are not provided, the papers do present related compounds with various biological activities. For instance, some compounds with similar structural features have shown antileukemic activity , antimicrobial and antioxidant activities , and the ability to bind to proteins, which is important for pharmacokinetics . These studies could serve as a basis for hypothesizing the potential applications of the target compound in biological systems.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that azole-containing piperazine derivatives, which include the structure of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate, have shown promising antibacterial, antifungal, and cytotoxic activities. Specifically, these compounds exhibit moderate to significant antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Corrosion Inhibition
Synthesized benzimidazole derivatives, which are structurally related, have been studied for their corrosion inhibitory effects. These compounds, including variants of 1H-benzo[d]imidazole, have demonstrated significant efficiency in inhibiting corrosion of steel in acidic environments. This highlights their potential in industrial applications, especially in corrosion protection (Yadav et al., 2016).
Antileukemic Activity
Further research into similar piperidine and benzimidazole derivatives has revealed their potential in antileukemic activities. These compounds were evaluated against human leukemic cell lines and demonstrated good antiproliferative activity, indicating their potential use in cancer therapy (Vinaya et al., 2012).
Anti-inflammatory Properties
Some derivatives of 1H-benzo[d]imidazole have been synthesized and tested for anti-inflammatory activity. These studies have shown that certain compounds in this category exhibit potent anti-inflammatory effects, suggesting their application in treating inflammation-related disorders (Patel, Karkhanis, & Patel, 2019).
Antibacterial and Antifungal Applications
Numerous studies have synthesized and evaluated the antibacterial and antifungal activities of benzimidazole and piperazine derivatives. These compounds have shown significant activity against various bacterial and fungal strains, underscoring their potential as antimicrobial agents in medical and pharmaceutical fields (Anisetti & Reddy, 2012).
properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O.C2H2O4/c31-25(29-16-14-28(15-17-29)22-6-2-1-3-7-22)19-27-12-10-21(11-13-27)18-30-20-26-23-8-4-5-9-24(23)30;3-1(4)2(5)6/h1-9,20-21H,10-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJIPVAYWMHAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)



![3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3009401.png)
![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)
![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)
![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

